3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime
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Overview
Description
3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This specific compound features a naphthalenone core, which is a bicyclic structure consisting of fused benzene and cyclohexanone rings, with an oxime functional group attached to the 4-chlorobenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime typically involves the following steps:
Formation of the Naphthalenone Core: The naphthalenone core can be synthesized through the cyclization of appropriate precursors, such as 2-aryl-2-cyclohexenone.
Oxime Formation: The oxime functional group is introduced by reacting the naphthalenone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, under reflux conditions.
Attachment of the 4-Chlorobenzyl Group: The final step involves the reaction of the oxime with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound may interact with cellular proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-1(2H)-naphthalenone oxime: Lacks the 4-chlorobenzyl group.
4-chlorobenzyl oxime: Lacks the naphthalenone core.
Naphthalenone oxime derivatives: Various substitutions on the naphthalenone core.
Uniqueness
3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime is unique due to the presence of both the naphthalenone core and the 4-chlorobenzyl oxime group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-15-10-8-13(9-11-15)12-20-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-2,4,6,8-11H,3,5,7,12H2/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMQGHDABUOWOL-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOCC3=CC=C(C=C3)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OCC3=CC=C(C=C3)Cl)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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